N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(PYRIDIN-2-YL)METHYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyridine ring, a benzoxadiazole moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(PYRIDIN-2-YL)METHYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE typically involves the reaction of 2-aminopyridine with a suitable benzoxadiazole derivative under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, where the reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(PYRIDIN-2-YL)METHYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[(PYRIDIN-2-YL)METHYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(PYRIDIN-2-YL)METHYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are synthesized from similar starting materials.
Uniqueness
N-[(PYRIDIN-2-YL)METHYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE is unique due to its combination of a pyridine ring, benzoxadiazole moiety, and sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10N4O3S |
---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C12H10N4O3S/c17-20(18,14-8-9-4-1-2-7-13-9)11-6-3-5-10-12(11)16-19-15-10/h1-7,14H,8H2 |
InChI Key |
YEMFKQVTHITQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.